molecular formula C18H14N2O4S B2874596 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-67-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2874596
CAS RN: 2034274-67-2
M. Wt: 354.38
InChI Key: LMLKUSIAUABRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cancer Therapeutics: Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been explored for its potential as a PI3K inhibitor . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, and survival. The inhibition of PI3K is a promising strategy for cancer therapy, as it can disrupt critical signaling pathways in cancer cells .

Cancer Therapeutics: Histone Deacetylase (HDAC) Inhibition

Another application in cancer treatment is the compound’s role as an HDAC inhibitor . HDACs are enzymes that modify chromatin structure and regulate gene expression. Inhibiting HDAC can induce epigenetic changes that may result in the reactivation of tumor suppressor genes, leading to the inhibition of cancer progression .

Dual PI3K/HDAC Inhibition for Synergistic Effect

The compound has been designed to act as a dual inhibitor of both PI3K and HDAC, providing a synergistic effect. This dual functionality can potentially improve the efficacy of cancer treatments by targeting multiple pathways simultaneously .

Antiproliferative Activities Against Cancer Cell Lines

In cellular assays, this compound has shown potent antiproliferative activities against various cancer cell lines, indicating its potential to halt or slow down the proliferation of cancer cells .

Potential Treatment for Cutaneous T-cell Lymphoma (CTCL)

The compound’s HDAC inhibitory activity suggests it could be used in the treatment of CTCL, a rare type of non-Hodgkin’s lymphoma .

Potential Treatment for Peripheral T-cell Lymphoma (PTCL)

Similarly, due to its HDAC inhibitory properties, the compound may be applicable in treating PTCL, another type of non-Hodgkin’s lymphoma .

Potential Treatment for Multiple Myeloma (MM)

The compound could also be explored as a treatment option for MM, a cancer of plasma cells, leveraging its HDAC inhibitory effects .

Design Approach for Novel Anticancer Therapeutics

Lastly, the compound represents a novel design approach for anticancer drug development. By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it serves as a model for constructing dual-acting inhibitors that could lead to the development of new anticancer therapeutics .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-17(20-13-3-6-15-16(11-13)23-9-8-22-15)12-1-4-14(5-2-12)24-18-19-7-10-25-18/h1-7,10-11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLKUSIAUABRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.